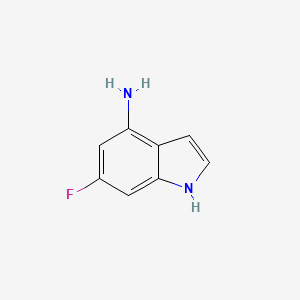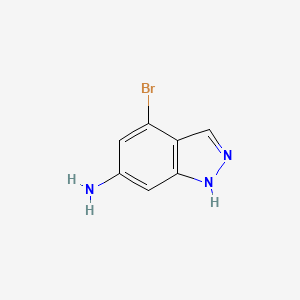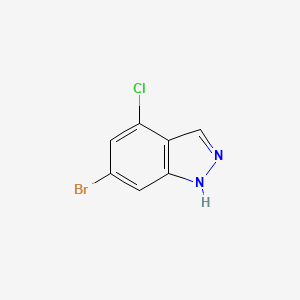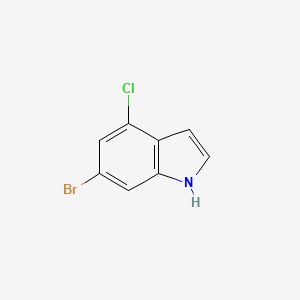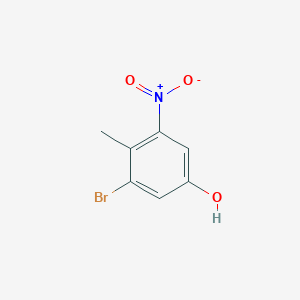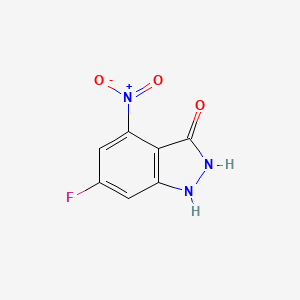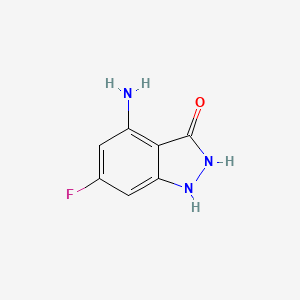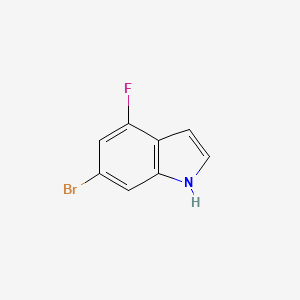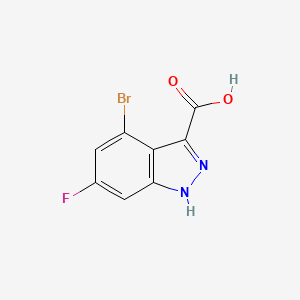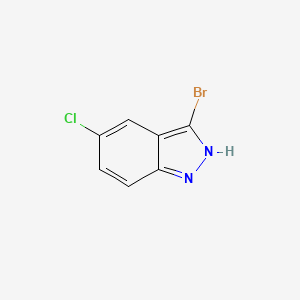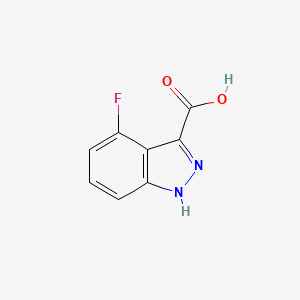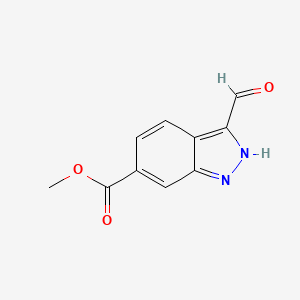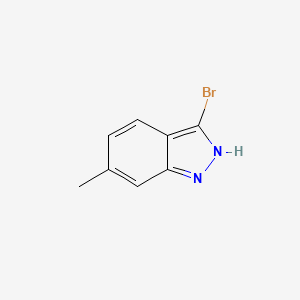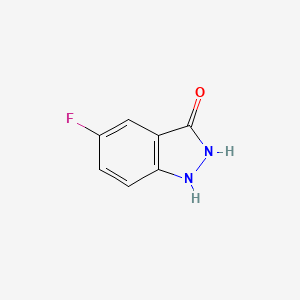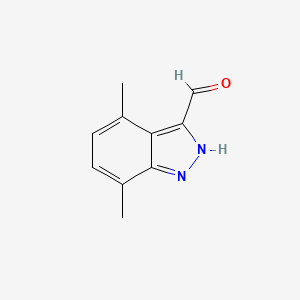
4,7-Dimethyl-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-indazoles, including 4,7-Dimethyl-1H-indazole-3-carbaldehyde, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 4,7-Dimethyl-1H-indazole-3-carbaldehyde is C10H10N2O, and its molecular weight is 174.2 g/mol.Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Multicomponent reactions (MCRs) offer access to complex molecules .Aplicaciones Científicas De Investigación
Indazole Derivatives in Therapeutic Development
Indazole derivatives have been the focus of extensive research for their potential in therapeutic applications. These heterocyclic moieties, which comprise a pyrazole ring condensed with a benzene ring, are not commonly found in nature yet exhibit a wide variety of biological activities. This has stimulated considerable interest in the development of novel indazole-based therapeutic agents. Recent patents highlight derivatives with promising anticancer and anti-inflammatory activity, alongside applications in disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these compounds pave the way for new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemistry and Biological Activities
The chemistry of indoles and indazoles is a perennially interesting field in organic chemistry, attracting chemists focused on both natural products and synthetic methodologies. Derivatives of indoles and indazoles exhibit a range of activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermatogenic, and antipsychotic drug potentials. These activities underscore the importance of these compounds in drug discovery and the development of new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis and Application of Triazole Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles, another class of heterocyclic compounds closely related to indazoles, demonstrates the versatility and broad application of these compounds in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings under various conditions supports their significant interactions with biological targets, further emphasizing the potential of indazole derivatives in therapeutic applications (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dimethyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSIRJXHHTZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269577 |
Source


|
| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-1H-indazole-3-carbaldehyde | |
CAS RN |
1000340-75-9 |
Source


|
| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

